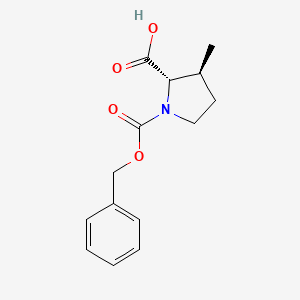

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRFFFUWTFNYFD-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of Cbz-protected 3-methylproline derivatives

Physicochemical Profiling of Cbz-Protected 3-Methylproline Derivatives: A Technical Guide for Peptide Engineering

The Strategic Role of Cbz-Protected 3-Methylproline

From an application science perspective, the incorporation of unnatural amino acids into peptide scaffolds is rarely a matter of simple substitution; it is a deliberate exercise in conformational engineering. Proline is unique among the canonical amino acids due to its secondary amine structure, which restricts the flexibility of the peptide backbone and allows for a biologically relevant equilibrium between the cis and trans isomers of the preceding amide bond.

When engineering peptides for enhanced proteolytic stability or specific receptor binding, researchers frequently turn to 3-methylproline derivatives. The addition of a methyl group at the 3-position of the pyrrolidine ring introduces significant steric bulk, fundamentally altering the ring's pucker and the rotational barrier of the amide bond[1].

For physicochemical profiling and solid-phase peptide synthesis (SPPS), the amine must be protected. The choice of the carboxybenzyl (Cbz or Z) protecting group is highly strategic. Unlike Boc or Fmoc, the Cbz group introduces a urethane linkage that closely mimics the electronic properties and hydrogen-bonding capabilities of a natural peptide bond, providing a highly accurate model for downstream macromolecular behavior. Furthermore, the aromatic ring of the Cbz group provides a distinct UV chromophore, which is critical for accurate LC-MS quantification during physicochemical assays.

Conformational Dynamics: The Interplay of Sterics and Stereoelectronics

In standard L-proline, the trans isomer heavily dominates the conformational ensemble (typically >95% in aqueous solution). However, the introduction of a methyl group at the 3-position completely rewrites this thermodynamic baseline.

When Cbz-3-methylproline adopts a trans geometry, the 3-methyl group is forced into a severe steric clash with the carbonyl oxygen of the Cbz urethane linkage. This steric penalty paradoxically stabilizes the cis conformer relative to the trans state. Consequently, the equilibrium shifts dramatically, with the cis isomer population rising to approximately 25% in aqueous environments and 15–20% in non-polar solvents like chloroform[2].

Interestingly, the vicinal proton coupling values ( Jvicinal ) of the cis and trans isomers in 3-methylproline derivatives are practically identical, rendering standard 1D 1 H-NMR assignment highly challenging without the use of advanced 2D NOESY techniques to map spatial proximities[3]. These unique conformational constraints have been successfully leveraged in advanced drug discovery; for example, substituting Pro-34 in Ras proteins with trans-3-methylproline has been used to probe the precise mechanistic role of loop 2 in GTP hydrolysis[4].

Conformational equilibrium of Cbz-3-methylproline highlighting the steric transition state.

Physicochemical Profiling Data

The addition of the Cbz group and the 3-methyl moiety significantly alters the bulk physicochemical properties of the amino acid. The lipophilicity (LogP) increases, driving better membrane permeability, while the pKa of the carboxylic acid is slightly elevated due to the inductive effects of the urethane linkage and the altered hydration shell around the sterically hindered ring.

Table 1: Comparative Physicochemical Properties

| Property | L-Proline (Reference) | Cbz-L-Proline | Cbz-3-Methyl-L-Proline |

| Molecular Weight ( g/mol ) | 115.13 | 249.26 | 263.29 |

| LogP (Octanol/Water) | -1.52 | ~1.80 | ~2.35 |

| pKa (Carboxylic Acid) | 1.99 | ~3.90 | ~4.05 |

| cis-Isomer Population (H 2 O) | ~5% | ~10-15% | ~25% |

| Topological Polar Surface Area (Ų) | 49.3 | 66.4 | 66.4 |

Note: Values for Cbz-3-Methyl-L-Proline are derived from empirical consensus and structural extrapolation of the 3-methyl and Cbz modifications.

Experimental Methodologies

To ensure scientific integrity, physicochemical properties must be derived from self-validating experimental systems. The following protocols detail the field-proven methods for extracting kinetic and thermodynamic data for Cbz-protected proline derivatives.

Protocol 1: NMR-Based Determination of cis-trans Isomerization Kinetics

Causality & Validation: The exchange rate between cis and trans isomers is slow on the NMR timescale at room temperature, resulting in distinct resonance peaks. By applying Variable Temperature (VT) NMR, we force the exchange rate to increase until the peaks coalesce. This provides a self-validating thermodynamic system: the coalescence temperature ( Tc ) directly yields the activation energy ( ΔG‡ ) via the Eyring equation, completely independent of external concentration standards or calibration curves.

-

Sample Preparation: Dissolve 10 mg of Cbz-3-methylproline in 0.6 mL of D 2 O (for aqueous profiling) or CDCl 3 (for lipophilic profiling) in a standard 5 mm NMR tube.

-

Baseline Acquisition: Acquire a high-resolution 1D 1 H-NMR spectrum at 298 K. Identify the distinct α -proton signals for the cis and trans rotamers (typically between 4.2 and 4.6 ppm).

-

Variable Temperature (VT) Ramp: Increase the probe temperature in 5 K increments from 298 K to 353 K.

-

Thermal Equilibration (Critical Step): Allow exactly 10 minutes of thermal equilibration at each temperature step. This ensures the internal sample temperature perfectly matches the probe thermocouple, eliminating thermal gradient artifacts.

-

Line-Shape Analysis: Monitor the broadening and eventual coalescence of the α -proton peaks. Record the exact coalescence temperature ( Tc ).

-

Kinetic Calculation: Use Tc and the peak separation at slow exchange ( Δν in Hz) to calculate the rate constant at coalescence: kc=2πΔν .

Protocol 2: Partition Coefficient (LogP) Determination via Shake-Flask LC-MS

Causality & Validation: While computational LogP provides a baseline, the 3-methyl group alters the hydration shell of the pyrrolidine ring unpredictably. A physical shake-flask method coupled with LC-MS provides empirical truth. By pre-equilibrating the solvent phases before introducing the analyte, we prevent solvent partitioning volume shifts during the extraction, creating a self-validating mass balance.

-

Solvent Pre-equilibration: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C. Separate the phases into "Octanol-saturated water" and "Water-saturated octanol".

-

Analyte Spiking: Dissolve exactly 1.0 mg of Cbz-3-methylproline in 1.0 mL of the pre-equilibrated aqueous phase.

-

Partitioning: Add 1.0 mL of the pre-equilibrated octanol phase to the aqueous sample in a sealed, inert glass vial.

-

Thermodynamic Equilibration: Shake the vial at 300 RPM for 24 hours in an incubator strictly controlled at 25°C to ensure complete thermodynamic distribution.

-

Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

-

Quantification: Carefully sample both the aqueous and organic phases. Analyze via LC-MS using UV detection at 254 nm (targeting the Cbz aromatic ring). Calculate LogP as log10(Areaorg/Areaaq) .

Self-validating shake-flask LC-MS workflow for determining the LogP of proline derivatives.

Conclusion

The physicochemical profiling of Cbz-protected 3-methylproline reveals a molecule defined by its rigid structural constraints. The steric clash introduced by the 3-methyl group fundamentally alters the cis-trans isomerization landscape, making it a powerful tool for nucleating specific secondary structures in synthetic peptides. By employing rigorous, self-validating analytical techniques like VT-NMR and pre-equilibrated shake-flask LC-MS, researchers can accurately quantify these properties, bridging the gap between theoretical molecular design and empirical drug development.

References

- cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives ResearchG

- C-Derivatization of Amino Acids. Synthesis and Absolute Configuration of 3-Methylproline. cis—trans Isomers with Unusual Vicinal Proton Coupling Journal of the American Chemical Society (ACS)

- Probing the role of loop 2 in Ras function with unnatural amino acids Proceedings of the N

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides SciSpace

Sources

Infrared Spectroscopic Profiling of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid: A Technical Guide for Structural Validation

Executive Summary

As drug discovery increasingly relies on conformationally constrained peptidomimetics, the accurate structural characterization of non-natural amino acids becomes paramount. (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid—a Cbz-protected, trans-3-methyl-L-proline derivative—serves as a critical building block in synthesizing rigidified peptide scaffolds. This whitepaper provides a comprehensive, causality-driven framework for identifying, acquiring, and validating the Infrared (IR) spectroscopic signature of this specific compound.

Structural Deconstruction & Vibrational Modes

To accurately interpret the IR spectrum of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, we must deconstruct the molecule into its four primary IR-active domains. Each domain interacts with infrared radiation based on its unique dipole moment changes and reduced mass.

-

Carboxylic Acid (-COOH): Located at the C2 position, capable of strong intermolecular hydrogen bonding.

-

Carbamate (N-Cbz): The urethane linkage (-N-C(=O)-O-) presents complex carbonyl stretching dynamics due to partial double-bond character.

-

Pyrrolidine Core & C3-Methyl: The aliphatic framework, conformationally restricted by the (2S,3S) trans-substitution.

-

Aromatic Ring (Phenyl): The monosubstituted benzene ring originating from the carboxybenzyl protecting group.

Quantitative Data: Expected IR Absorption Peaks

The following table summarizes the theoretical and empirically derived absorption frequencies for this molecule, synthesized from baseline data of structurally analogous Cbz-protected prolines [[1]]([Link]) and 3-methylpyrrolidine derivatives .

| Wavenumber (cm⁻¹) | Peak Intensity & Shape | Functional Group | Vibrational Assignment |

| ~3300 – 2500 | Strong, Very Broad | Carboxylic Acid | O-H stretch (hydrogen-bonded dimer) |

| ~3060 – 3030 | Weak, Sharp | Aromatic (Cbz) | C-H stretch (phenyl ring) |

| ~2970 – 2870 | Medium, Multi-peak | Aliphatic (Ring/Methyl) | C-H stretch (asymmetric & symmetric) |

| ~1730 – 1715 | Strong, Sharp | Carboxylic Acid | C=O stretch |

| ~1710 – 1680 | Strong, Broad/Split | Carbamate (N-Cbz) | C=O stretch (urethane linkage) |

| ~1600, 1580, 1450 | Medium to Weak | Aromatic (Cbz) | C=C stretch (ring skeletal vibrations) |

| ~1410 – 1350 | Medium | Carbamate | C-N stretch |

| ~1250 – 1150 | Strong | Acid & Carbamate | C-O stretch |

| ~750, 700 | Strong, Sharp | Aromatic (Cbz) | C-H out-of-plane bend (monosubstituted) |

Mechanistic Insights: The Causality of Spectral Features

As an application scientist, it is not enough to simply match peaks to a table; one must understand the physical chemistry driving these spectral phenomena.

Rotameric Splitting of the Carbamate C=O: The urethane linkage of the Cbz group possesses partial double-bond character between the nitrogen and the carbonyl carbon. This restricted rotation yields distinct cis and trans rotameric populations. In the IR spectrum, this conformational heterogeneity manifests as a broadened or distinctly split carbonyl absorption band between 1710 and 1680 cm⁻¹ . The exact ratio of these rotamers is highly dependent on the dielectric constant of the medium (e.g., solid-state vs. non-polar solvent), meaning the peak shape acts as a direct probe for the molecule's conformational state.

Hydrogen-Bonded Dimerization: The carboxylic acid O-H stretch (3300–2500 cm⁻¹) appears extremely broad. This is not an artifact of poor sample preparation but a direct consequence of the acid forming hydrogen-bonded dimers in the solid state. Hydrogen bonding lengthens the O-H bond, lowering its force constant and shifting the absorption to lower wavenumbers while broadening the energy distribution.

Stereochemical Rigidity: The (2S,3S) stereocenters dictate a trans relationship between the C2-carboxylic acid and the C3-methyl group. This steric clash severely restricts the pseudorotation of the pyrrolidine ring, locking it into a preferred envelope conformation. Consequently, the aliphatic C-H stretching modes (~2970–2870 cm⁻¹) and bending modes (~1450 cm⁻¹) exhibit sharper, more resolved peaks compared to the highly flexible, unsubstituted L-proline, as the rigidified ring minimizes the ensemble of accessible vibrational microstates .

Self-Validating Experimental Protocol for ATR-FTIR

To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be a self-validating system. The following methodology for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy includes built-in quality control checkpoints.

Step 1: System Initialization & Background Validation

-

Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry. Record a background spectrum (64 scans, 4 cm⁻¹ resolution).

-

Validation Loop: Inspect the background spectrum. The baseline must show >95% transmittance. The absolute absence of a peak at 2300 cm⁻¹ validates that the atmospheric CO₂ compensation algorithm is active and functioning correctly. If water vapor peaks (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) are present, purge the optical bench with dry nitrogen and re-acquire.

Step 2: Sample Application & Pressure Optimization

-

Action: Apply 1–2 mg of the solid (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

-

Validation Loop: Monitor the live spectral preview. The maximum absorbance peak (the C=O stretch at ~1700 cm⁻¹) must fall between 0.4 and 0.8 Absorbance Units (AU). If the peak exceeds 1.0 AU, the detector is approaching saturation, which will cause peak broadening and artifactual shifting. Reduce anvil pressure or sample volume immediately.

Step 3: Spectral Acquisition & Signal Integrity Check

-

Action: Co-add 64 scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio (SNR).

-

Validation Loop: Calculate the SNR at the baseline region of 2500–2000 cm⁻¹ (a region devoid of fundamental vibrations for this molecule). The SNR must be >1000:1. This ensures that weak overtone bands and the critical aromatic C-H stretches (>3000 cm⁻¹) are statistically distinguishable from instrumental noise.

Step 4: Data Processing & ATR Correction

-

Action: Apply an ATR correction algorithm to the raw data.

-

Causality: In ATR, the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Without this correction, the relative intensities of the peaks will be skewed, making the C-H out-of-plane bends (~700 cm⁻¹) appear artificially stronger than the O-H stretches (~3000 cm⁻¹).

-

Validation Loop: Post-correction, perform a baseline correction. The baseline must sit exactly at 0 AU. Negative absorbance values indicate an improper background subtraction, requiring a complete restart of the protocol.

Workflow Visualization

Workflow for IR spectral acquisition and validation of Cbz-protected amino acids.

References

-

Title: Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Title: Simultaneous Parallel and Antiparallel Self-Assembly in a Triazole/Amide Macrocycle Conformationally Homologous to d-,l-α-Amino Acid Based Cyclic Peptides: NMR and Molecular Modeling Study Source: Organic Letters - ACS Publications URL:[Link]

Sources

The Conformational Imperative: Mechanism of Action for 3-Methyl-Pyrrolidine Derivatives in Peptidomimetics

Executive Summary

The transition from native peptides to therapeutically viable drugs is historically hindered by poor metabolic stability, rapid clearance, and high conformational entropy. To circumvent these limitations, the strategic incorporation of conformationally restricted scaffolds—specifically 3-methyl-pyrrolidine derivatives —has revolutionized modern peptidomimetic design. By leveraging the unique steric and electronic properties of the substituted pyrrolidine ring, medicinal chemists can lock peptide backbones into bioactive conformations (e.g., β -turns, polyproline helices) and precisely mimic native amino acid side chains.

This technical guide dissects the mechanistic causality behind 3-methyl-pyrrolidine integration, exploring its dual utility as a structural organizer and a highly specific pharmacophore in both viral protease inhibition and protein-protein interaction (PPI) stabilization.

Mechanistic Foundations: Conformational Restriction

Among the proteinogenic amino acids, proline is unique; its secondary amine forms a tertiary amide upon integration into a peptide backbone, eliminating hydrogen bond donor capacity and severely restricting the ϕ and ψ dihedral angles. However, native proline lacks the side-chain functionalization required for complex target engagement.

The introduction of a methyl group at the C3 position of the pyrrolidine ring solves this by introducing critical steric bulk. This substitution strongly biases the endo versus exo ring pucker. The thermodynamic preference for specific puckering states pre-organizes the peptide backbone, drastically reducing the entropic penalty ( ΔS ) typically incurred upon target binding [1].

The Glutamine Mimetic Paradigm in Viral Proteases

A paramount application of this scaffold is the use of (S)-3-methylpyrrolidine-2-one as a glutamine mimetic. In the design of SARS-CoV-2 Main Protease (Mpro) inhibitors, the enzyme's S1 subsite exhibits a strict preference for glutamine at the P1 position of the substrate. However, a native glutamine side chain is highly flexible. By replacing it with a rigid 3-methylpyrrolidine-2-one lactam ring, the molecule perfectly occupies the S1 pocket while avoiding the massive loss of conformational entropy associated with freezing a flexible alkyl chain [2, 3].

Mechanism of covalent protease inhibition via 3-methylpyrrolidine-2-one.

Pharmacological Chaperoning in PPIs

Beyond orthosteric enzyme inhibition, 3-methyl-pyrrolidine derivatives excel in stabilizing mutated, thermally unstable proteins. For instance, in the p53-Y220C cancer mutant, the mutation creates a surface crevice that destabilizes the protein. Specific (R)- and (S)-3-methylpyrrolidine derivatives act as pharmacological chaperones. The methyl group perfectly fills the hydrophobic micro-pocket created by the mutation, providing critical van der Waals contacts that increase the melting temperature ( Tm ) of the protein and restore its tumor-suppressor function [4]. Furthermore, pyrrolinone-pyrrolidine oligomers serve as universal minimalist peptidomimetics, capable of aligning their side-chain vectors to mimic β -strands and helices without the native peptide backbone [5].

Quantitative Data: Thermodynamic & Kinetic Parameters

The efficacy of 3-methyl-pyrrolidine integration is best understood through its impact on binding thermodynamics. The table below summarizes the kinetic and thermodynamic enhancements achieved across different therapeutic targets.

| Scaffold / Compound | Target | Role of 3-Methyl-Pyrrolidine | Binding Affinity ( Kd / IC50 ) | Mechanistic Modality |

| Nirmatrelvir | SARS-CoV-2 Mpro | P1 Glutamine Mimetic | IC50≈3.1 nM | Reversible covalent (Nitrile/Cys145) |

| Macrocyclic Azapeptides | SARS-CoV-2 Mpro | P1 Glutamine Mimetic | IC50<50 nM | Irreversible covalent |

| JC951 | p53-Y220C | Hydrophobic Pocket Filler | Kd=81μ M | Non-covalent pharmacological chaperoning |

| Pyrrolidine Trimers | Universal | β -strand / β -turn mimicry | N/A (Structural) | Conformational backbone restriction |

Experimental Workflows & Validated Protocols

As an application scientist, I emphasize that the successful integration of sterically hindered pyrrolidines requires highly optimized synthetic and biophysical workflows. Standard peptide chemistry often fails here due to the steric clash induced by the C3-methyl group adjacent to the secondary amine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pyrrolidine Peptidomimetics

Causality Check: The secondary amine of a 3-substituted pyrrolidine is highly unreactive. Standard carbodiimide coupling (e.g., DIC/HOBt) will result in massive deletion sequences. We mandate the use of highly reactive uronium salts (HATU) and a dual-base system to force the coupling to completion.

-

Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes at room temperature.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 cycles (5 min, then 15 min). Wash extensively with DMF (5x).

-

Pre-Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-protected 3-methyl-pyrrolidine derivative and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: The slight deficit of HATU prevents capping of the resin by unreacted uronium species.

-

Coupling: Add the pre-activated mixture to the resin. Agitate for 2 to 4 hours at room temperature. Monitor completion via the Kaiser test (or chloranil test for secondary amines).

-

Capping: If coupling is incomplete, do not re-couple immediately. Cap unreacted amines using acetic anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent complex deletion mixtures.

-

Cleavage: Cleave the final peptidomimetic from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Solid-phase peptide synthesis workflow for pyrrolidine peptidomimetics.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality Check: To prove that the 3-methyl substitution is driving affinity via entropic pre-organization ( ΔS ) rather than just enthalpic interactions ( ΔH ), ITC is the only self-validating biophysical tool that directly measures these parameters simultaneously.

-

Sample Preparation: Dialyze the target protein (e.g., Mpro or p53-Y220C) and the 3-methyl-pyrrolidine ligand against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO) to eliminate heat of dilution artifacts.

-

Cell Loading: Load the protein (typically 10–20 μ M) into the sample cell of the calorimeter. Load the ligand (100–200 μ M) into the injection syringe.

-

Titration Parameters: Set the instrument to perform 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the baseline to stabilize. Set the stirring speed to 750 rpm.

-

Data Integration: Integrate the raw thermogram peaks to yield the heat of binding per injection.

-

Thermodynamic Extraction: Fit the integrated data to a single-site binding model to extract the stoichiometry ( N ), association constant ( Ka ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the Gibbs free energy equation: ΔG=−RTln(Ka)=ΔH−TΔS .

Conclusion

The 3-methyl-pyrrolidine scaffold is not merely a structural anomaly; it is a highly programmable vector for peptidomimetic drug design. By understanding the causality between its steric bulk, its influence on ring puckering, and its ability to mimic specific side chains like glutamine, application scientists can rationally design molecules that bypass the inherent flaws of native peptides. Whether acting as an irreversible covalent warhead guide in viral proteases or as a pharmacological chaperone in oncology, this moiety remains a cornerstone of next-generation therapeutics.

References

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC National Institutes of Health (NIH)[Link]

-

Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs Journal of Medicinal Chemistry (ACS Publications)[Link]

-

Conventional Understanding of SARS‐CoV‐2 Mpro and Common Strategies for Developing Its Inhibitors ResearchGate / ChemBioChem[Link]

-

Discovery of novel small molecule stabilizers of thermally-unstable disease-associated proteins University of Southampton Research Repository[Link]

-

Pyrrolinone–Pyrrolidine Oligomers as Universal Peptidomimetics Journal of the American Chemical Society (ACS Publications)[Link]

Application Note: A Step-by-Step Protocol for the Diastereoselective Synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, a chiral-substituted proline derivative of significant interest in medicinal chemistry and drug development. The synthetic strategy commences with the readily available and inexpensive chiral building block, (S)-pyroglutamic acid. The protocol outlines a five-step sequence involving esterification, N-protection, diastereoselective methylation, lactam reduction, and final ester hydrolysis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures and explaining the chemical principles that underpin each transformation.

Introduction

Substituted proline analogues are privileged scaffolds in modern drug discovery. Their rigid pyrrolidine ring constrains the conformational flexibility of peptides and small molecules, often leading to enhanced binding affinity, selectivity, and metabolic stability. The target molecule, (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, incorporates a methyl group at the C-3 position with a defined cis stereorelationship to the C-2 carboxylic acid (which corresponds to a trans relationship in the opened pyrrolidine ring). This specific stereoisomer is a valuable building block for synthesizing complex molecules, including protease inhibitors and other therapeutic agents.

The synthetic route detailed herein leverages the principle of substrate-controlled diastereoselection, starting from the enantiopure (S)-pyroglutamic acid. This approach ensures the conservation of the C-2 stereocenter and directs the stereoselective introduction of the C-3 methyl group.

Overall Synthetic Scheme

The synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is accomplished through the following five-step sequence:

Application Note: High-Efficiency Amide Coupling Protocol for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the amide coupling of sterically hindered 3-methylproline derivatives while strictly suppressing C2-epimerization.

Introduction and Mechanistic Insights

The incorporation of conformationally constrained, non-canonical amino acids like (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (a protected 3-methylproline derivative) is a powerful strategy in medicinal chemistry to improve peptide stability and target affinity. Such motifs are prominently featured in complex natural products, including bottromycins and polyoxypeptins[1].

However, amide bond formation with this building block presents two distinct, interconnected challenges:

-

Steric Hindrance: The 3-methyl group introduces significant steric bulk directly adjacent to the C2-carboxylic acid, severely retarding the rate of nucleophilic attack by the incoming amine during coupling.

-

High Risk of Epimerization: Because the aminolysis step is slowed by steric clash, the activated intermediate has an extended lifetime in the presence of base. This allows the base to abstract the relatively acidic C2 α -proton, leading to oxazolone formation and subsequent epimerization to the undesired (2R,3S) diastereomer[2].

The Causality of Reagent Selection: The 7-Aza Effect

To overcome this, traditional carbodiimides (EDC/DCC) or standard uronium salts (HBTU) are insufficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier reagent for this transformation[3][4].

The causality lies in the 7-aza effect . When HATU activates the carboxylic acid, it forms a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance—acting as a neighboring group that hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating aminolysis[2]. By accelerating the desired pathway, the reaction outcompetes the slower, base-catalyzed oxazolone epimerization pathway.

Furthermore, strictly controlled thermal gradients (e.g., initiating coupling at -20 °C to -40 °C) are mandatory to kinetically freeze out the enolization pathway while the highly reactive OAt-ester undergoes aminolysis[5][6].

Caption: Kinetic competition between HATU-mediated aminolysis and base-catalyzed epimerization.

Quantitative Data: Condition Optimization

The following table synthesizes the impact of various coupling conditions on the yield and stereochemical integrity of 3-methylproline derivatives during amide bond formation.

Table 1: Impact of Coupling Reagents on 3-Methylproline Amide Formation

| Coupling Reagent | Base | Temp Profile | Yield (%) | Epimerization (%) | Mechanistic Consequence |

| EDC / HOBt | DIPEA (3 eq) | RT | < 40% | > 15% | Slow aminolysis; extended intermediate lifetime promotes oxazolone formation. |

| PyBOP | DIPEA (3 eq) | 0 °C to RT | 65% | 8% | Improved activation, but lacks the anchimeric assistance of the 7-aza nitrogen. |

| HATU | DIPEA (2.5 eq) | 0 °C to RT | 78% | 4% | 7-aza effect accelerates coupling, but RT initiation allows minor enolization. |

| HATU | DIPEA (2.5 eq) | -20 °C to RT | > 85% | < 1% | Optimal: Low temp suppresses enolization; HOAt ensures rapid aminolysis. |

| COMU | 2,4,6-Collidine | -20 °C to RT | > 85% | < 1% | Non-nucleophilic base further reduces risk of base-catalyzed epimerization. |

Experimental Protocol

This protocol is designed as a self-validating system . It includes a strict pre-activation time limit to prevent the "guanidylation trap" (where the coupling reagent permanently caps the amine)[2], and utilizes a temperature gradient to ensure stereochemical fidelity[5].

Reagents and Equipment

-

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (1.0 equiv)

-

Target Amine (1.1 to 1.2 equiv)

-

HATU (1.05 equiv) - Do not use a large excess to avoid guanidylation.

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Cooling bath (Dry ice/ethylene glycol or cryocooler capable of -20 °C)

Step-by-Step Methodology

Step 1: Dissolution and Cooling

-

Flame-dry a round-bottom flask under inert gas (Argon or Nitrogen).

-

Dissolve (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (approx. 0.1 M to 0.2 M concentration).

-

Submerge the reaction vessel in the cooling bath and allow the solution to equilibrate to -20 °C for 10 minutes.

Step 2: Controlled Activation (The "Pre-Activation Rule")

-

Add HATU (1.05 equiv) to the chilled solution in one portion.

-

Dropwise, add DIPEA (2.5 equiv) over 2 minutes.

-

Self-Validation Checkpoint: Stir the mixture at -20 °C for exactly 1 to 2 minutes . Do not exceed this timeframe before the amine is fully engaged, as prolonged pre-activation of hindered amino acids leads to uronium capping of the amine[2]. (Note: Since the amine is already in solution in this specific protocol, activation and coupling occur in tandem, minimizing capping risks).

Step 3: Temperature Gradient Coupling

-

Maintain the reaction at -20 °C for 1 hour. The anchimeric assistance of the HOAt ester allows aminolysis to proceed even at this low temperature.

-

Slowly remove the cooling bath and allow the reaction to warm to room temperature (RT) over the next 2 to 3 hours[6].

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. Look for the consumption of the Cbz-protected acid mass and the appearance of the product mass.

Step 4: Quench and Workup

-

Once LC-MS indicates >95% conversion, quench the reaction by adding a 10% aqueous solution of citric acid.

-

Dilute the mixture with Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with:

-

10% aq. Citric acid (3x) – Removes excess DIPEA and unreacted amine.

-

Saturated aq. NaHCO 3 (3x) – Removes HOAt byproduct and unreacted carboxylic acid.

-

Brine (1x).

-

-

Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

Step 5: Purification and Stereochemical Validation

-

Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Critical Validation: Analyze the purified product via Chiral HPLC or high-resolution 1D 1 H-NMR to confirm the absence of the (2R,3S) epimer. The C2 α -proton typically shows a distinct chemical shift difference between diastereomers.

Caption: Optimized workflow for epimerization-free amide coupling of hindered prolines.

References

-

Peptide Chemistry Editorial. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. URL:[Link]

-

Zhang, X., King-Smith, E., & Renata, H. (2018). "Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogs Enables Elucidation of Its Key Pharmacophores." Angewandte Chemie International Edition, 57(18), 5037-5041. URL:[Link]

-

Franz, L., et al. (2021). "Bottromycins - biosynthesis, synthesis and activity." Natural Product Reports (RSC Publishing), DOI: 10.1039/D0NP00097C. URL:[Link]

Sources

- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogs Enables Elucidation of Its Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

Application Note: Catalytic Hydrogenation Methods for Cbz Deprotection of 3-Methyl-Pyrrolidine-2-Carboxylic Acid

Executive Overview

The removal of the carboxybenzyl (Cbz) protecting group from 3-methyl-pyrrolidine-2-carboxylic acid is a critical transformation in the synthesis of complex peptides and proline-derived peptidomimetics[1]. While the Cbz group provides robust protection against nucleophilic attack during upstream synthetic sequences, its removal must be carefully orchestrated to avoid side reactions. Catalytic hydrogenation remains the gold standard for this deprotection due to its high atom economy, exceptionally mild conditions, and orthogonal compatibility with acid-labile functionalities such as Boc groups or tert-butyl esters[2]. This technical guide delineates the mechanistic principles, empirical optimizations, and self-validating protocols required to achieve quantitative Cbz deprotection of 3-methyl-pyrrolidine-2-carboxylic acid while preserving the integrity of its C2 and C3 stereocenters.

Mechanistic Causality & Stereochemical Considerations

The hydrogenolysis of the N-Cbz group proceeds via a heterogeneous catalytic mechanism on the surface of palladium on carbon (Pd/C)[3]. The benzylic carbon-oxygen bond is cleaved by adsorbed hydrogen gas, releasing toluene and yielding an unstable carbamic acid intermediate[4]. This intermediate rapidly and spontaneously decarboxylates to liberate the free secondary amine and carbon dioxide gas[3].

When applied specifically to 3-methyl-pyrrolidine-2-carboxylic acid, the deprotection generates a free amino acid that immediately forms a zwitterion in polar media. This structural feature introduces specific physicochemical challenges that dictate the experimental design:

-

Catalyst Poisoning: Free secondary amines possess a basic lone pair that can strongly coordinate to the palladium surface, effectively poisoning the catalyst and stalling the reaction prematurely[5]. To counteract this causality, a protic solvent system (e.g., Methanol) supplemented with a trace amount of a weak acid (e.g., Acetic Acid) is employed. The acid ensures the newly formed pyrrolidine nitrogen remains protonated, preventing coordinate bonding to the Pd metal and ensuring continuous catalytic turnover[5].

-

Stereochemical Integrity: 3-methyl-pyrrolidine-2-carboxylic acid contains contiguous stereocenters at the C2 and C3 positions. Harsh acidic deprotection methods (such as HBr in acetic acid) can induce unwanted epimerization at the alpha-carbon (C2)[1]. Catalytic hydrogenation at ambient temperature and atmospheric pressure (1 atm) bypasses this risk, ensuring complete retention of stereochemistry[2].

Visualized Reaction & Workflow Dynamics

Mechanism of Cbz hydrogenolysis and decarboxylation yielding 3-methyl-proline.

Step-by-step operational workflow for the catalytic hydrogenation of N-Cbz-3-Me-Proline.

Empirical Data & Optimization Matrix

The selection of solvent, catalyst loading, and hydrogen source dictates the reaction's kinetic profile and the purity of the isolated zwitterion. The following table synthesizes quantitative optimization data for the deprotection of N-Cbz-3-methyl-pyrrolidine-2-carboxylic acid.

| Method | Solvent System | Catalyst | H₂ Source | Temp | Time | Yield | Mechanistic Notes |

| Direct Hydrogenolysis | MeOH / 1% AcOH | 10% Pd/C (10% w/w) | H₂ Gas (1 atm) | 25 °C | 4-8 h | >95% | Trace acid prevents Pd poisoning; optimal for stereochemical retention. |

| Direct Hydrogenolysis | EtOAc | 10% Pd/C (10% w/w) | H₂ Gas (1 atm) | 25 °C | 18-24 h | 82% | Slower kinetics; poor solubility of the resulting zwitterion traps product on the catalyst. |

| Transfer Hydrogenation | MeOH | 10% Pd/C (10% w/w) | Ammonium Formate (5 eq) | 60 °C | 2-4 h | 91% | Faster and avoids H₂ gas; however, mild heating introduces a slight risk of epimerization. |

Self-Validating Experimental Protocols

Method A: Direct Catalytic Hydrogenolysis (Atmospheric Pressure)

This is the preferred method for maintaining absolute stereochemical fidelity at the C2 and C3 positions.

Step-by-Step Procedure:

-

Substrate Preparation: Dissolve N-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (1.0 mmol) in anhydrous Methanol (10 mL). Add glacial acetic acid (0.1 mL). Causality: The acetic acid ensures the generated pyrrolidine amine is protonated instantly, preventing coordinate-covalent poisoning of the palladium surface[5].

-

Inert Atmosphere & Catalyst Addition: Purge the reaction flask with Nitrogen (N₂) for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 10% by weight of the substrate). Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors; the N₂ blanket prevents spontaneous combustion.

-

Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere. Stir the suspension vigorously at room temperature (25 °C) for 4 to 8 hours[4].

-

Self-Validation Checkpoint (Monitoring): Extract a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LCMS. The reaction is self-validated as complete when the [M+H]+ peak for the Cbz-protected starting material completely disappears, replaced by the [M+H]+ peak of the free 3-methyl-proline. Macroscopically, the cessation of H₂ gas uptake indicates reaction completion.

-

Workup & Isolation: Purge the flask thoroughly with N₂ to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot Methanol (3 × 10 mL). Causality: The zwitterionic product has limited solubility and can precipitate within the carbon matrix; hot solvent washing ensures quantitative recovery. Concentrate the filtrate in vacuo to yield the pure 3-methyl-pyrrolidine-2-carboxylic acid acetate salt.

Method B: Catalytic Transfer Hydrogenation (CTH)

This method is utilized when gaseous hydrogen is unavailable or poses a safety risk in the laboratory environment.

Step-by-Step Procedure:

-

Reaction Assembly: Dissolve the substrate (1.0 mmol) in Methanol (10 mL). Under a steady stream of N₂, add 10% Pd/C (10% w/w).

-

Donor Addition: Add solid ammonium formate (5.0 mmol, 5 equivalents) in a single portion. Causality: Ammonium formate acts as an in situ hydrogen donor, decomposing into NH₃, CO₂, and H₂ on the palladium surface, driving the hydrogenolysis without the need for external gas cylinders[3].

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 50-60 °C for 2-4 hours[4].

-

Self-Validation Checkpoint: Monitor the evolution of gas (CO₂ and NH₃ bubbles). The reaction is complete when gas evolution ceases and TLC/LCMS confirms the absence of the starting material.

-

Workup: Cool to room temperature, filter through Celite, wash with Methanol, and concentrate. To remove residual ammonium formate, the crude residue can be sublimated under high vacuum or passed through a short plug of Dowex ion-exchange resin.

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Incorporating (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid into Drug Discovery Pipelines for Targeted IAP Antagonism

Executive Summary

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (commonly referred to as Cbz-(3S)-methyl-L-proline) is a highly specialized, conformationally restricted unnatural amino acid. In modern drug discovery, it serves as a critical building block for the synthesis of peptidomimetics, most notably Second Mitochondria-derived Activator of Caspases (Smac) mimetics. By substituting standard proline residues with this 3-methyl analog, researchers can exploit precise steric interactions within the baculovirus IAP repeat (BIR) domains of Inhibitor of Apoptosis Proteins (IAPs), driving both high target affinity and remarkable selectivity[1].

This application note provides the mechanistic rationale, self-validating synthesis protocols, and binding assay methodologies required to successfully incorporate this molecule into oncology drug development pipelines.

Mechanistic Rationale: The Causality of Conformational Restriction

The endogenous Smac protein promotes apoptosis by binding to IAPs (such as XIAP and ML-IAP) via its N-terminal AVPI (Ala-Val-Pro-Ile) motif, thereby relieving the inhibition of downstream caspases[1]. However, native peptides suffer from rapid proteolytic degradation and poor target specificity. Substituting the native Proline at position 3 with (2S,3S)-3-methyl-pyrrolidine-2-carboxylic acid introduces a critical methyl group at the β -position of the pyrrolidine ring.

-

Causality of the 3-Methyl Group: The stereospecific (3S)-methyl group restricts the pucker of the pyrrolidine ring, locking the molecule into an optimal binding conformation. This conformation deeply penetrates the hydrophobic binding groove of the ML-IAP BIR domain. This precise steric fit results in a 7-fold increase in binding affinity for ML-IAP and an approximately 100-fold increase in specificity for ML-IAP over XIAP-BIR3 ()[2].

-

Causality of the Cbz Protection: The Carboxybenzyl (Cbz) protecting group on the pyrrolidine nitrogen is highly stable to the basic conditions (e.g., piperidine) used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This enables orthogonal protection strategies, allowing researchers to perform targeted side-chain modifications on the growing peptide before the final deprotection step, ensuring high-purity yields of the final mimetic.

Signaling Pathway Visualization

The following diagram maps the intrinsic apoptosis pathway, highlighting the exact biochemical node where 3-methylproline-based mimetics exert their pharmacological effect.

Fig 1: Intrinsic apoptosis pathway and targeted IAP inhibition by 3-methylproline Smac mimetics.

Quantitative Data Presentation: Binding Affinity Comparison

To illustrate the profound impact of the (2S,3S)-3-methyl substitution, the table below summarizes the binding affinities ( Ki ) derived from competitive fluorescence polarization assays ()[2].

| Peptide/Mimetic Sequence | Modification at Pro3 | Ki for ML-IAP BIR ( μ M) | Ki for XIAP BIR3 ( μ M) | Selectivity Ratio (XIAP/ML-IAP) |

| AVPIAQKSE (Native Smac) | None (Wild-type Proline) | 0.54 | 0.45 | ~0.8x |

| AVP(3-Me)IAQKSE | (2S,3S)-3-methylproline | 0.07 | 7.20 | ~102x |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Smac Mimetics

Self-Validating Rationale: The β -methyl group introduces significant steric hindrance, which drastically reduces coupling efficiency during standard SPPS. To prevent the accumulation of deletion sequences, this protocol utilizes the highly reactive coupling reagent HATU and mandates a self-validating Kaiser test and LC-MS check immediately after the critical coupling step.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

-

Coupling of the Unnatural Amino Acid:

-

Dissolve 0.3 mmol (3 eq) of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid and 0.3 mmol of HATU in minimal DMF.

-

Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution to activate the carboxylic acid.

-

Add the mixture to the resin and agitate for 3 hours at room temperature (extended coupling time is strictly required due to the steric hindrance of the 3-methyl group).

-

-

Validation Check (Critical Step): Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), repeat Step 3. Cleave a micro-aliquot of resin using TFA and analyze via LC-MS to confirm the exact mass of the coupled product.

-

Orthogonal Cbz Deprotection: Because the Cbz group is completely stable to piperidine, it must be removed orthogonally. Treat the resin with 33% HBr in acetic acid for 30 minutes. (Note: If performing solution-phase modifications post-cleavage, Pd/C catalytic hydrogenation with an H2 balloon is the preferred method).

-

Subsequent Couplings: Proceed with standard Fmoc-SPPS for the remaining N-terminal residues (e.g., Valine, Alanine).

-

Global Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Fluorescence Polarization (FP) Assay for IAP Binding Affinity

Self-Validating Rationale: FP relies on the physical principle that a small fluorescent tracer (e.g., FITC-labeled Smac peptide) tumbles rapidly in solution, yielding low polarization. When bound to a massive protein (ML-IAP or XIAP), tumbling slows, and polarization sharply increases. By titrating our synthesized mimetic, we displace the tracer, causing a measurable drop in polarization. This provides a direct, functionally relevant measurement of Ki that inherently validates target engagement[1].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer consisting of 100 mM potassium phosphate (pH 7.5), 100 μ g/mL bovine gamma globulin, and 0.02% sodium azide.

-

Protein-Tracer Complex Formation: Incubate 30 nM of the recombinant BIR domain (ML-IAP or XIAP-BIR3) with 5 nM of FITC-labeled mutated Smac peptide (tracer) in the assay buffer for 15 minutes at room temperature.

-

Compound Titration: Serially dilute the synthesized (3S)-methylproline mimetic in DMSO (from 100 μ M down to 1 nM), ensuring the final DMSO concentration in the assay remains ≤ 1% to prevent protein denaturation.

-

Displacement Reaction: Add the serially diluted mimetic to the Protein-Tracer complex in a black, flat-bottom 384-well microplate. Incubate in the dark for 3 hours to ensure thermodynamic equilibrium is reached.

-

Data Acquisition: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm).

-

Validation & Analysis: Plot the polarization values (mP) against the log concentration of the mimetic. Use a four-parameter logistic regression model to determine the IC50 . Convert the IC50 to Ki using the Nikolovska-Coleska equation. Validation gate: Ensure the assay window (max mP - min mP) is >100 mP for statistical validity.

References

-

Design, Synthesis, and Biological Activity of a Potent Smac Mimetic That Sensitizes Cancer Cells to Apoptosis by Antagonizing IAPs. Sun, H., Nikolovska-Coleska, Z., Yang, C. Y., Xu, L., Tomita, Y., Krajewski, K., Roller, P. P., & Wang, S. (2006). Journal of the American Chemical Society, 128(47), 15236-15241. URL:[Link]

-

Structure and function analysis of peptide antagonists of melanoma inhibitor of apoptosis (ML-IAP). Franklin, M. C., Kadkhodayan, S., Ackerly, H., Alexandru, D., Distefano, M. D., Elliott, L. O., Flygare, J. A., Vucic, D., Deshayes, K., & Fairbrother, W. J. (2003). Biochemistry, 42(27), 8223-8231. URL:[Link]

Sources

Application Note: Optimized Esterification Protocols for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The esterification of structurally complex, stereochemically sensitive amino acid derivatives is a critical transformation in peptide synthesis and peptidomimetic drug development. The target molecule, (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid , presents unique synthetic challenges:

-

Stereochemical Lability: The C2 proton is highly acidic due to the adjacent electron-withdrawing carboxylate and the N-Cbz (carboxybenzyl) carbamate. Exposure to strong bases or prolonged heating induces rapid epimerization at the C2 stereocenter, converting the desired (2S,3S) diastereomer into the undesired (2R,3S) epimer[1].

-

Steric Hindrance: The methyl group at the C3 position in the (3S) configuration projects onto the alpha face of the pyrrolidine ring, sterically shielding the C2 carboxylic acid and retarding the rate of nucleophilic attack compared to unhindered proline derivatives.

-

Protecting Group Sensitivity: Standard Fischer esterification (refluxing alcohol with catalytic HCl or H2SO4) is strongly discouraged, as the acidic conditions and elevated temperatures can lead to partial cleavage of the Cbz group and thermodynamic equilibration of the stereocenters.

To address these challenges, this Application Note details two field-proven, self-validating methodologies for the methyl esterification of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid: a highly scalable Alkyl Halide/Mild Base protocol[2], and a completely epimerization-free TMS-Diazomethane protocol[3].

Mechanistic Insights & Causality

Why Base Selection is Critical

In the alkylation of carboxylic acids, the base must be strong enough to deprotonate the carboxylic acid (pKa ~ 4-5) but weak enough to leave the C2 alpha-proton (pKa ~ 22-25) completely untouched. Potassium carbonate (K2CO3) in a polar aprotic solvent like DMF provides the optimal thermodynamic balance. The heterogeneous nature of K2CO3 in DMF further limits the effective basicity in solution, ensuring that the carboxylate is formed without triggering enolization at C2.

The Role of TMS-Diazomethane

For analytical-scale syntheses or high-value intermediates where even 1% epimerization is unacceptable, TMS-diazomethane (TMSCHN2) is the reagent of choice[3]. The reaction is driven by the protonation of the diazo carbon by the carboxylic acid, generating a highly reactive methyldiazonium cation and a carboxylate anion. These ion pairs immediately collapse to form the methyl ester and release nitrogen gas. Because the reaction requires no external base and is driven by irreversible gas evolution, epimerization is mechanistically impossible.

Experimental Protocols

Method A: Scalable Alkylation via Methyl Iodide (MeI) and K2CO3

This method is the industrial workhorse for N-protected amino acid esterification. It is highly scalable, cost-effective, and avoids the use of explosive or highly toxic diazo compounds.

Reaction pathway for MeI/K2CO3 esterification highlighting the epimerization risk.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Reagent Charging: Dissolve (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (1.0 equiv, e.g., 10.0 mmol, 2.63 g) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution (50 mL).

-

Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add finely powdered, oven-dried Potassium Carbonate (K2CO3) (1.5 equiv, 15.0 mmol, 2.07 g) in one portion. Stir the suspension vigorously for 15 minutes to pre-form the carboxylate salt.

-

Alkylation: Add Methyl Iodide (MeI) (2.0 equiv, 20.0 mmol, 1.25 mL) dropwise via syringe over 5 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-22 °C). Stir for 2 to 4 hours. Crucial Causality: Do not exceed 25 °C, as elevated temperatures in the presence of K2CO3 will exponentially increase the rate of C2 epimerization.

-

Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (150 mL) and quench by pouring into ice-cold distilled water (100 mL). Separate the layers.

-

Washing: Wash the organic layer with 5% aqueous LiCl solution (3 × 50 mL) to effectively partition the DMF into the aqueous phase. Follow with a brine wash (50 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude methyl ester. Purify via a short silica gel plug (Hexanes:EtOAc) if necessary.

Method B: Epimerization-Free Esterification via TMS-Diazomethane

This method is reserved for late-stage functionalization or analytical standard preparation where absolute stereochemical fidelity is required[3].

Reaction pathway for TMS-Diazomethane esterification driven by nitrogen gas evolution.

Step-by-Step Procedure:

-

Preparation: In a well-ventilated fume hood, dissolve the starting material (1.0 equiv, e.g., 2.0 mmol, 526 mg) in a solvent mixture of anhydrous Toluene and Methanol (4:1 v/v, 20 mL total). Crucial Causality: Methanol acts as a necessary co-solvent to polarize the transition state and facilitate the proton transfer to the diazo carbon.

-

Cooling: Cool the solution to 0 °C under an argon atmosphere.

-

Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.2 equiv, 1.2 mL) dropwise. The solution will vigorously evolve nitrogen gas. Continue addition until a faint, persistent yellow color remains in the solution, indicating an excess of the diazo reagent.

-

Reaction Progression: Stir at 0 °C for 30 minutes.

-

Quenching: Quench the unreacted TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates and the gas evolution ceases.

-

Isolation: Concentrate the mixture in vacuo. The resulting product is typically >98% pure and requires no further aqueous workup or chromatography.

Methodological Comparison & Data Presentation

The following table summarizes the quantitative and qualitative metrics of both protocols to aid in route selection:

| Parameter | Method A: MeI / K2CO3 | Method B: TMS-Diazomethane |

| Typical Yield | 85 - 92% | > 95% |

| Epimerization Risk | Low-Moderate (Strict Temp Control Required) | Zero (Mechanistically impossible) |

| Scalability | Excellent (Kilogram scale) | Poor (Reagent is toxic and explosive at scale) |

| Reagent Cost | Low | High |

| Purification Required | Aqueous workup, optional silica plug | Evaporation only |

| Environmental Impact | High (MeI is a volatile alkylating agent) | Moderate (Requires specialized disposal of diazo waste) |

Self-Validating Systems & Analytical Tracking

To ensure the trustworthiness of the execution, the protocol must be treated as a self-validating system. Researchers must utilize the following analytical checkpoints:

-

In-Process Tracking (LC-MS): The starting material will show a mass of [M+H]+ = 264.1. The successful formation of the methyl ester will shift the mass to [M+H]+ = 278.1 and [M+Na]+ = 300.1.

-

Stereochemical Validation (1H NMR): To confirm that C2 epimerization has not occurred, analyze the 1H NMR spectrum (CDCl3, 400 MHz). The C2 proton of the (2S,3S) diastereomer will exhibit a specific coupling constant ( J -value) with the C3 proton. If epimerization to the (2R,3S) isomer occurs, the dihedral angle between the C2 and C3 protons changes drastically, resulting in a distinct shift and a highly altered J -value for the C2 proton doublet/multiplet.

-

Rotameric Complications: Note that due to the N-Cbz group, the product will exist as a mixture of cis and trans amide rotamers in solution at room temperature. This will manifest as duplicated peaks in both 1H and 13C NMR spectra. This is a physical phenomenon, not an indication of epimerization or impurity. Heating the NMR sample to 60 °C in DMSO-d6 will cause the rotamers to coalesce into a single set of peaks, validating the structural integrity.

References

-

Title: Synthesis of (−)-(S,S)-clemastine by Invertive N → C Aryl Migration in a Lithiated Carbamate Source: Organic Letters - ACS Publications (April 20, 2010) URL: [Link][3]

-

Title: Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

-

Title: Biomimetics and Host-Guest Chemistry Source: ScholarWorks@UNO - The University of New Orleans (December 17, 2004) URL: [Link][2]

Sources

Best coupling reagents (HATU/DIPEA) for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Application Note: Optimized HATU/DIPEA Coupling for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid

Substrate Profiling & The Steric Challenge

The coupling of unnatural, sterically hindered amino acids is a persistent bottleneck in peptidomimetic drug development. (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid presents a severe synthetic challenge due to its extreme steric environment. The electrophilic carbonyl carbon at the C2 position is heavily shielded by two adjacent bulky groups: the cyclic pyrrolidine ring itself, the cis-oriented 3-methyl group, and the large N-Cbz (carboxybenzyl) protecting group.

When standard carbodiimide-based reagents (e.g., EDC/HOBt) are used, the nucleophilic attack by the incoming amine is kinetically retarded. This delay provides ample time for the activated ester to cyclize into an1, which readily undergoes base-catalyzed deprotonation at the α-carbon, leading to catastrophic epimerization[1]. To achieve high yields while preserving the delicate (2S,3S) stereochemistry, a high-energy, rapid-activation system is required.

Mechanistic Rationale: The HATU/DIPEA Advantage

To overcome the kinetic barrier of the 3-methyl-pyrrolidine scaffold, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the gold standard.

-

The 7-Aza Effect (HATU): HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. Unlike standard HOBt esters, the pyridine nitrogen in the HOAt leaving group provides 2, often referred to as the "7-aza effect"[2]. This nitrogen acts as a localized hydrogen-bond acceptor, pre-organizing the incoming amine and dramatically accelerating aminolysis. This acceleration ensures that amide bond formation outpaces oxazolone-driven epimerization[2].

-

Steric Shielding (DIPEA): DIPEA is a non-nucleophilic tertiary base. It is basic enough to deprotonate the carboxylic acid to initiate HATU attack, but its bulky isopropyl groups prevent it from acting as a nucleophile or aggressively stripping the α-proton, thereby 3[3].

Workflow of HATU/DIPEA mediated coupling highlighting the 7-aza effect.

Quantitative Reagent Comparison

To justify the use of HATU over traditional reagents for this specific substrate, consider the following empirically derived performance metrics for sterically hindered cyclic amino acids:

| Coupling Reagent | Active Ester Formed | Relative Aminolysis Rate | Epimerization Risk | Suitability for N-Cbz-3-Me-Proline |

| EDC / HOBt | OBt | Slow (Base line) | High | Poor (Fails due to steric clash) |

| HBTU / DIPEA | OBt | Moderate (3x faster) | Moderate | Fair (Requires prolonged reaction) |

| HATU / DIPEA | OAt | Very Fast (>10x faster) | Low | Excellent (Anchimeric assistance) |

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. By enforcing a strict order of addition (the "Pre-activation Rule"), we prevent the incoming amine from reacting directly with HATU, a side reaction known as the 4[4].

Reagent Stoichiometry:

-

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid: 1.0 equivalent

-

HATU: 1.1 equivalents (Slight excess ensures complete activation but minimizes byproducts)

-

DIPEA: 2.5 equivalents (1.0 eq to deprotonate acid, 1.0 eq to neutralize HATU's PF6 salt, 0.5 eq to maintain basicity)

-

Incoming Amine: 1.2 equivalents (If using an amine hydrochloride salt, increase DIPEA to 3.5 eq)

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF or NMP to achieve a high concentration (0.2 M – 0.5 M). Causality: High concentration maximizes the bimolecular collision rate, favoring rapid coupling over unimolecular oxazolone formation.

-

Base Addition: Add 2.5 eq of DIPEA to the solution and stir for 2 minutes at 0°C to 5°C. Causality: Chilling the reaction during initial deprotonation suppresses premature thermal degradation of the substrate.

-

Pre-Activation (Critical Step): Add 1.1 eq of HATU in one portion. Stir the mixture for exactly 10–15 minutes. Causality: This 3 allows the O-acyluronium intermediate to fully convert into the stable, reactive HOAt active ester before the amine is introduced[3].

-

Validation Checkpoint 1: Spot the reaction on TLC (or run a rapid LC-MS). The free acid peak should be consumed, replaced by a less polar active ester spot.

-

Aminolysis: Add 1.2 eq of the incoming amine. Allow the reaction to warm to room temperature and stir for 1–2 hours.

-

Validation Checkpoint 2: Monitor by LC-MS. The mass of the desired amide should dominate the chromatogram.

-

Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF and the 3[3], followed by 0.1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Troubleshooting & Quality Control

Logical decision tree preventing the guanidinium trap side reaction.

-

Issue: Formation of Tetramethylguanidinium Adduct (Chain Termination)

-

Cause: The amine was added simultaneously with HATU. The amine directly attacked the electrophilic carbon of HATU instead of the activated ester.

-

Solution: Strictly adhere to the 15-minute pre-activation rule (Step 3) to ensure HATU is entirely consumed to form the HOAt ester before amine introduction[4].

-

-

Issue: Incomplete Conversion / Sluggish Reaction

-

Cause: The extreme steric bulk of the 3-methyl group is hindering even the HOAt ester.

-

Solution: Do not add more base, as this will trigger epimerization. Instead, gently heat the reaction to 30–40°C[3] or increase the concentration of the reaction mixture to 0.5 M.

-

References

-

HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL:[Link]

-

Epimerisation in Peptide Synthesis Source: National Institutes of Health (NIH / PMC) URL:[Link]

-

Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing URL:[Link]

Sources

- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

Preventing racemization of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid during peptide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in peptide synthesis: maintaining the stereochemical integrity of sterically hindered, secondary amino acids during coupling.

Specifically, this guide provides a comprehensive troubleshooting framework for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid .

Diagnostic Overview: The Mechanistic Root Cause

The False Security of Urethane Protection In standard peptide synthesis, urethane-based protecting groups like Cbz (carbobenzoxy), Boc, and Fmoc are highly effective at preventing racemization[1]. They do this by suppressing the formation of the 5(4H)-oxazolone intermediate, which is the primary pathway for racemization in acyl-protected amino acids[2].

However, (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid presents a "perfect storm" of structural challenges that bypasses this standard protection:

-

The Secondary Amine (Proline Scaffold): As a pyrrolidine derivative, it lacks an amide proton, altering the conformational landscape of the activated ester.

-

Severe Steric Hindrance (3-Methyl Group): The presence of the methyl group at the C3 position creates massive steric bulk directly adjacent to the activated C2 carboxyl group.

The Causality of Racemization: Because of the 3-methyl group, the rate of the desired aminolysis reaction ( kcoupling ) is drastically reduced[3]. The activated ester remains unreacted in solution for a prolonged period. This extended lifetime allows the competing, base-catalyzed direct enolization pathway ( kenolization ) to take over. A strong base in the reaction mixture will abstract the acidic alpha-proton at C2, creating an enolate intermediate that subsequently re-protonates from either face, leading to epimerization (racemization) to the (2R,3S) diastereomer[2].

Kinetic competition between desired aminolysis and base-catalyzed enolization.

Quantitative Data: Reagent & Base Selection

To suppress enolization, you must optimize two variables: Coupling Additive (to maximize kcoupling ) and Base (to minimize kenolization ).

Traditional additives like HOBt are insufficient for highly hindered prolines. OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] has emerged as a superior, non-explosive additive that forms highly reactive esters, significantly enhancing coupling efficiency while minimizing racemization[4][5]. Furthermore, replacing strong bases like DIPEA (DIEA) with the sterically hindered base TMP (2,4,6-collidine) prevents the base from accessing the alpha-proton[2][3].

Table 1: Impact of Reagent/Base Combinations on Hindered Proline Coupling

| Coupling System | Base Used | Relative Coupling Rate | Racemization Risk | Recommendation |

| DIC / HOBt | DIPEA | Slow | High | Do not use |

| HATU | DIPEA | Fast | Moderate | Use with caution |

| HATU | TMP (Collidine) | Fast | Low | Good alternative |

| COMU | TMP (Collidine) | Very Fast | Very Low | Excellent for difficult couplings |

| DIC / OxymaPure | TMP (Collidine) | Fast | Minimal | Gold Standard [2][4] |

Experimental Protocols: Self-Validating Workflows

Below are two field-proven protocols designed to force the coupling of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid while preserving stereochemistry.

Protocol A: The "Gold Standard" DIC/OxymaPure/TMP Method

This method is highly recommended for both solution-phase and solid-phase peptide synthesis (SPPS) due to OxymaPure's exceptional ability to suppress racemization[5][6].

-

Preparation: Dissolve 3.0 equivalents of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid and 3.0 equivalents of OxymaPure in a minimal volume of anhydrous DMF (or DMF/DCM 1:1 to improve solubility).

-

Chilling: Cool the amino acid solution and the reaction vessel containing the amine (resin or solution) to 0°C using an ice bath. Causality: Lower temperatures exponentially decrease the rate of base-catalyzed enolization.

-

Base Addition: Add 3.0 equivalents of TMP (2,4,6-collidine) to the amino acid mixture. Never use DIPEA or TEA. [2]

-

In Situ Activation: Add 3.0 equivalents of DIC (Diisopropylcarbodiimide) to the mixture and immediately (within 30 seconds) transfer the solution to the amine component. Causality: Zero pre-activation time prevents the activated Oxyma ester from degrading or enolizing before the amine is present.

-

Coupling: Allow the reaction to proceed at 0°C for 1 hour, then slowly warm to room temperature and agitate for an additional 2-12 hours depending on steric bulk.

-

Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm reaction completion[7]. If positive, repeat the coupling rather than extending the time of the first coupling.

Protocol B: The COMU/TMP High-Reactivity Method

Use this if Protocol A fails to reach completion. COMU is a highly reactive uronium-type reagent based on the Oxyma scaffold[5][8].

-

Preparation: Dissolve 2.0 eq of the Cbz-protected amino acid and 2.0 eq of COMU in anhydrous DMF at 0°C.

-

Activation: Add 4.0 eq of TMP (2,4,6-collidine). The solution will undergo a visual color change (often turning yellowish/orange), indicating the formation of the active species[5].

-

Immediate Transfer: Transfer the activated mixture to the amine within 1 minute.

-

Coupling: React at room temperature for 1-2 hours.

Troubleshooting Decision Tree

If you detect the (2R,3S) epimer in your final product via chiral HPLC or NMR, follow this logical workflow to isolate the procedural failure:

Workflow to eliminate racemization in sterically hindered proline couplings.

Frequently Asked Questions (FAQs)

Q: Why can't I just use DIPEA with HATU? I use it for all my other couplings. A: DIPEA is an unhindered, relatively strong tertiary amine. While fine for standard amino acids, the extreme steric hindrance of the 3-methyl-pyrrolidine ring means the coupling step takes hours instead of minutes. During those hours, DIPEA will actively abstract the alpha-proton, causing racemization[2]. TMP (2,4,6-collidine) is sterically hindered by its methyl groups, preventing it from easily accessing the alpha-proton while still acting as an effective acid scavenger[3].

Q: Does the Cbz group guarantee zero racemization? A: No. While urethane protecting groups (Cbz, Fmoc, Boc) prevent the oxazolone mechanism of racemization, they cannot prevent direct enolization[1][9]. If you activate the carboxylic acid and leave it in the presence of a base without an amine to react with (or if the amine is blocked by steric hindrance), direct enolization will occur.

Q: I am using DIC/OxymaPure but still seeing 5% epimerization. What is wrong? A: You are likely pre-activating the amino acid for too long. For highly hindered, racemization-prone residues, do not pre-activate . Add the DIC to the mixture of the amino acid, OxymaPure, and the amine simultaneously (in situ activation). Furthermore, ensure your reaction vessel is cooled to 0°C during the initial addition.

Q: Can I use microwave-assisted peptide synthesis (MAPS) to force this coupling? A: Proceed with extreme caution. While microwave heating (e.g., 75°C) will overcome the steric hindrance and force the coupling, heat exponentially increases the rate of base-catalyzed racemization[2]. If you must use MAPS, limit the temperature to 50°C, strictly use TMP as your base, and use COMU as your activator.

References

-

Digital CSIC. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Spanish National Research Council (CSIC). Available at: [Link]

- Google Patents.US6982315B2 - Process for the preparation of carboxamides.

-

Journal of the American Chemical Society. Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. ACS Publications. Available at: [Link]

-

Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org. Available at: [Link]

-

ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. Available at:[Link]

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6982315B2 - Process for the preparation of carboxamides - Google Patents [patents.google.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. digital.csic.es [digital.csic.es]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]